ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine to form an intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
- Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate)
Uniqueness
Ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
76044-19-4 |
---|---|
Molecular Formula |
C21H30N2O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-7-14-12(5)16(22-18(14)20(24)26-9-3)11-17-13(6)15(8-2)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3 |
InChI Key |
JCTMBGKZYBQGPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)CC)C)C(=O)OCC |
Origin of Product |
United States |
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